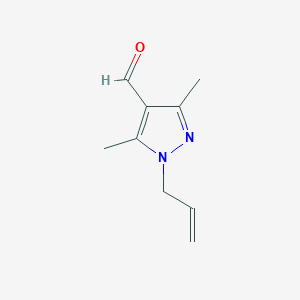

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.21 g/mol . This compound is characterized by its light yellow clear liquid appearance . It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

3,5-dimethyl-1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-4-5-11-8(3)9(6-12)7(2)10-11/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAFMKMRZDCHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC=C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656253 | |

| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155595-91-7 | |

| Record name | 3,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves several steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with allyl bromide in the presence of a base to form 1-allyl-3,5-dimethyl-1H-pyrazole. This intermediate is then oxidized using an appropriate oxidizing agent to yield the desired aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde can be reduced to the corresponding alcohol.

Substitution: The allyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like chromium trioxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: Research into its potential therapeutic applications is ongoing.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The allyl group may also participate in various biochemical pathways .

Comparison with Similar Compounds

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as 3,5-dimethyl-1H-pyrazole and 1-allyl-3,5-dimethyl-1H-pyrazole. These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .

Biological Activity

1-Allyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative noted for its potential biological activities. This compound, characterized by its unique structure, includes an allyl substituent and an aldehyde functional group, which may contribute to its reactivity and biological effects.

- Molecular Formula : C₉H₁₂N₂O

- Molecular Weight : Approximately 168.19 g/mol

- CAS Number : 1155595-91-7

The presence of the allyl group suggests potential for various chemical reactions, including those involving electrophilic addition and nucleophilic substitution due to the double bond in the allyl group.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of new antimicrobial agents.

- Antioxidant Properties : The compound has shown potential in reducing oxidative stress in cellular models, which is crucial for preventing cellular damage and associated diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. For instance, it has been suggested that it might inhibit certain kinases and cytochrome P450 enzymes, which are critical in drug metabolism and signaling pathways .

- Cell Signaling Modulation : Evidence suggests that this compound can influence cell signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cell growth and differentiation.

- Gene Expression Alteration : There is potential for this compound to affect gene expression related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various pyrazole derivatives, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

Study 2: Antioxidant Effects

In vitro assays demonstrated that this compound could scavenge free radicals effectively, suggesting its utility as an antioxidant agent. This property may be beneficial in therapeutic applications aimed at combating oxidative stress-related diseases.

Dosage and Toxicity

The effects of this compound appear to be dose-dependent:

- Low Doses : At lower concentrations, the compound exhibits beneficial effects such as enhanced metabolic activity and reduced oxidative stress.

- High Doses : Higher concentrations may lead to toxicity, including liver damage and disruption of normal cellular processes. Therefore, determining the optimal dosage is critical for its therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.